molecular formula C8H6FN3S B1372816 5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine CAS No. 1086385-83-2

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine

Cat. No.: B1372816
CAS No.: 1086385-83-2
M. Wt: 195.22 g/mol
InChI Key: MMIMNOLKKPZKTQ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a fluorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form the intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 2-(2-Hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole

Uniqueness

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(4-fluorophenyl)-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIMNOLKKPZKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NS2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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